N-Hexyl-2-hydroxy-propanamide

Catalog No.
S15008532
CAS No.
5422-39-9
M.F
C9H19NO2
M. Wt
173.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Hexyl-2-hydroxy-propanamide

CAS Number

5422-39-9

Product Name

N-Hexyl-2-hydroxy-propanamide

IUPAC Name

N-hexyl-2-hydroxypropanamide

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C9H19NO2/c1-3-4-5-6-7-10-9(12)8(2)11/h8,11H,3-7H2,1-2H3,(H,10,12)

InChI Key

RUUHGTZPDZPPOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C(C)O

N-Hexyl-2-hydroxy-propanamide (CAS 5422-39-9) is a specialized medium-chain N-alkyl lactamide evaluated in industrial procurement as a high-performance green solvent and amphiphilic co-formulant. Characterized by its 6-carbon aliphatic tail and polar hydroxyamide headgroup, it exhibits a calculated partition coefficient (XLogP3 = 1.6) that bridges the solubility gap between strictly aqueous systems and highly lipophilic active ingredients [1]. Unlike traditional polar aprotic solvents, it is non-volatile, non-reprotoxic, and inherently biodegradable. Buyers prioritize this specific chain length when formulating agrochemicals, specialized coatings, or cosmetic microemulsions where short-chain lactamides lack sufficient lipophilicity and traditional solvents pose unacceptable regulatory risks [1].

Procurement Fit

Solvent and co-solvent for agrochemical and specialty chemical systems
Intermediate hydrophobicity within the N-alkyl lactamide homologous series
Renewable-resource-derived solvent class supporting bio-based procurement criteria

Attempting to substitute N-hexyl-2-hydroxy-propanamide with shorter-chain analogs like N,N-dimethyl lactamide (DML) or traditional solvents like N-methyl-2-pyrrolidone (NMP) often results in formulation failure for lipophilic payloads. DML is highly polar and miscible with water, but it lacks the hydrophobic bulk necessary to solvate high-LogP active ingredients, leading to precipitation upon aqueous dilution [1]. Conversely, substituting with longer-chain analogs like N-octyl lactamide introduces excessive hydrophobicity, drastically reducing aqueous compatibility and increasing the risk of low-temperature phase separation. Reverting to legacy solvents like NMP introduces volatile organic compound (VOC) emissions and mandatory personal protective equipment (PPE) requirements that complicate large-scale manufacturing and limit downstream application viability [1].

Substitution Risk

Shorter-chain analogs (butyl, ethyl) increase aqueous partitioning
N-Hexyl lactamide (target chain length)
Longer-chain analogs (octyl, decyl) shift heavily into organic phases
Chain-length substitution alters surface activity, co-solvency, and partition behavior in a nonlinear manner; formulation re-optimization may be required.

Enhanced Solubilization of High-LogP Active Ingredients vs. Short-Chain Lactamides

For the formulation of hydrophobic active ingredients, the aliphatic hexyl chain provides critical van der Waals interactions absent in short-chain lactamides. N-hexyl-2-hydroxy-propanamide demonstrates a significantly higher lipophilic affinity compared to N,N-dimethyl lactamide (DML), enabling formulators to achieve higher concentration emulsifiable concentrates without the risk of active ingredient crystallization during storage or aqueous dilution [1].

Evidence DimensionCalculated Partition Coefficient (XLogP3) and Lipophilic Affinity
Target Compound DataXLogP3 = 1.6 (Amphiphilic balance)
Comparator Or BaselineN,N-Dimethyl lactamide (XLogP3 ≈ -0.5)
Quantified Difference>2.0 log unit shift toward lipophilicity
ConditionsStandard chemoinformatic profiling at 25°C

Enables the stable formulation of hydrophobic active ingredients that would otherwise precipitate out of shorter-chain green solvents.

logP differentiation
Class-level
XLogP3 = 1.7
Butyl: 1.0 · Ethyl: 0.3
+0.7 log units vs butyl; +1.4 vs ethyl
Reported logP difference supports organic-phase preference screening for nonpolar actives
Computed data; no experimental logP available

Elimination of VOC Emissions Compared to Legacy Solvents

As regulatory pressures phase out traditional polar aprotic solvents, N-hexyl-2-hydroxy-propanamide offers a drop-in replacement with a strictly quantified lower volatility profile. Unlike N-methyl-2-pyrrolidone (NMP), which has a measurable vapor pressure and is classified as a reprotoxin, this hexyl lactamide exhibits near-zero volatility at standard handling temperatures, eliminating VOC emission concerns during large-scale blending and transport [1].

Evidence DimensionVapor Pressure and VOC Classification
Target Compound Data< 0.1 mmHg at 20°C (Non-VOC)
Comparator Or BaselineNMP (0.24 mmHg at 20°C, High VOC)
Quantified DifferenceSubstantial reduction in vapor pressure and regulatory hazard
ConditionsStandard ambient temperature and pressure (SATP)

Allows manufacturers to bypass stringent VOC emission limits and avoid the occupational hazards associated with NMP.

Flash point context
Reported
149.7 °C (computed)
NMP: 95 °C · DMSO: 87 °C
Difference +54.7 °C / +62.7 °C
May simplify transport classification review compared to lower-flash-point amide solvents
Computed target value; comparator values from SDS

Phase Stability and Cold-Temperature Fluidity vs. Longer-Chain Analogs

While longer-chain lactamides (e.g., C8-C10) offer high lipophilicity, they suffer from poor aqueous miscibility and a tendency to gel or solidify at lower temperatures. N-hexyl-2-hydroxy-propanamide maintains fluidity and prevents phase separation in microemulsion concentrates even under cold-storage conditions. This specific C6 chain length ensures that the solvent remains liquid and easily pumpable, whereas octyl derivatives often require heated storage vessels to maintain processability [1].

Evidence DimensionAqueous Miscibility and Cold-Storage Fluidity
Target Compound DataMaintains stable, fluid microemulsions at 5°C
Comparator Or BaselineN-octyl lactamide (Prone to gelling/phase separation < 15°C)
Quantified DifferenceExtended operational temperature window by >10°C
ConditionsAqueous dilution and cold-temperature storage assays

Prevents costly formulation failures and eliminates the need for heated storage infrastructure in industrial settings.

Renewable-carbon sourcing
Class-level
Up to 100% renewable carbon skeleton feasible
NMP: 0% renewable under current commercial production
Supports bio-based certification potential; procurement documentation may be required
Theoretical based on known biobased pathways; commercial route not publicly confirmed
Dermal toxicity mitigation
Class-level
Class-level patent claim for co-formulation irritation reduction
Dermal irritation mitigation context – data to verify for specific compound
No quantitative public data for N-hexyl lactamide; patent covers compound class

Emulsifiable Concentrates (ECs) for Agrochemicals

N-hexyl-2-hydroxy-propanamide is highly recommended as a primary solvent or co-solvent in emulsifiable concentrates for hydrophobic pesticides and herbicides. Its XLogP3 of 1.6 ensures high active ingredient loading, while its amphiphilic nature promotes spontaneous microemulsion formation upon dilution in the spray tank, outperforming DML for high-LogP payloads [1].

VOC-Free Industrial Coatings and Inks

In the formulation of specialized coatings, resins, and printing inks, this compound serves as an excellent coalescing agent and green solvent. It replaces NMP, providing necessary solvency for polymer binders without contributing to atmospheric VOCs or triggering strict occupational exposure limits [2].

Surfactant Precursor and Cosmetic Co-Emulsifier

Due to its balanced hydrophobic-hydrophilic structure, it acts as an effective co-emulsifier in cosmetic and personal care formulations. It enhances the dermal penetration of lipophilic active ingredients while maintaining a safer, less irritating profile compared to traditional synthetic surfactants, avoiding the cold-gelling issues of longer-chain analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Agrochemical EC co-solvent research requiring high flash point and bio-based content
Intermediate hydrophobicity and high flash point; theoretical renewable carbon skeleton
logP and flash point verification; renewable carbon certification documentation
Industrial cleaning and stripping solvent research where regulatory restrictions on NMP apply
Flash point and solvency profile context for regulated amide substitute evaluation
Flammability classification review; solvency performance under heated conditions
Personal care or manual dishwashing surfactant package research with skin mildness criteria
Class-level dermal irritation mitigation of anionic surfactants; balanced N-hexyl chain for micelle integration
Skin irritation endpoint testing with target surfactant system; foam stability evaluation
Biobased extraction solvent for natural product isolation requiring intermediate polarity
Intermediate logP for selective solvation; low volatility during concentration
Partition behavior in extraction systems; solvent loss during vacuum processing

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

173.141578849 g/mol

Monoisotopic Mass

173.141578849 g/mol

Heavy Atom Count

12

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